6-Nitroquinazolin-4-amine
Description
Significance of the Quinazoline (B50416) Scaffold in Medicinal Chemistry and Drug Discovery
The quinazoline core, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in the development of modern pharmaceuticals. nih.govscispace.com Its structural features, including a planar and aromatic nature, allow it to interact effectively with a variety of biological targets. vulcanchem.comekb.eg This inherent capacity for molecular interaction has led to the discovery of quinazoline derivatives with a broad spectrum of pharmacological activities.
In the realm of drug discovery, compounds featuring the quinazoline skeleton have been successfully developed into approved drugs for various diseases. ekb.eg Notably, they have made a significant impact in oncology as kinase inhibitors. mdpi.com The success of drugs like gefitinib, erlotinib, and afatinib, all of which are based on the 4-anilinoquinazoline (B1210976) structure, underscores the scaffold's importance in targeting enzymes like the epidermal growth factor receptor (EGFR). mdpi.comnih.gov
The therapeutic potential of quinazolines extends far beyond cancer treatment. The scientific literature is replete with studies demonstrating their efficacy as:
Antimicrobial agents: Exhibiting activity against bacteria, fungi, and parasites. mdpi.com
Anti-inflammatory agents: Showing potential in mitigating inflammatory responses. mdpi.com
Antihypertensive agents: Contributing to the management of high blood pressure.
Antiviral agents: Including activity against HIV. nih.gov
Anticonvulsant and Sedative-hypnotic agents: Demonstrating effects on the central nervous system. ekb.eg
This wide array of biological activities has cemented the quinazoline scaffold as a highly attractive starting point for the design and synthesis of novel therapeutic candidates. ekb.eg
Overview of Functionalized Quinazoline Derivatives in Chemical Literature
The versatility of the quinazoline scaffold is further enhanced by the relative ease with which it can be functionalized. frontiersin.orgacs.org Chemical modifications at various positions of the quinazoline ring system allow for the fine-tuning of a compound's physicochemical properties and biological activity. Structure-activity relationship (SAR) studies have revealed that substitutions at the C2, C4, C6, and C8 positions are particularly significant. nih.govfrontiersin.org
The introduction of different functional groups can modulate a derivative's lipophilicity, electronic distribution, and steric profile, thereby influencing its target-binding affinity and pharmacokinetic properties. frontiersin.org For instance, the incorporation of an amino group at the C4 position, often as a substituted aniline (B41778), is a critical feature for EGFR kinase inhibitors. vulcanchem.com
Modern synthetic methodologies, including microwave-assisted synthesis and metal-catalyzed cross-coupling reactions, have provided chemists with efficient tools to create diverse libraries of functionalized quinazoline derivatives. nih.govsmolecule.com This has accelerated the exploration of the chemical space around the quinazoline core, leading to the identification of compounds with improved potency and selectivity.
Research Rationale: Focus on 6-Nitroquinazolin-4-amine and its Derivatives
Within the vast family of quinazoline derivatives, This compound and its analogues have garnered significant attention from the research community. The strategic placement of a nitro group at the C6 position of the quinazoline ring is a key design element with a multifaceted rationale.
The primary reasons for this focus include:
Enhanced Biological Activity: The strongly electron-withdrawing nature of the nitro group at the C6 position has been shown to improve the anticancer potency of quinazoline derivatives. nih.govfrontiersin.org Specifically, in the context of EGFR inhibitors, this nitro group can enhance the binding affinity to the ATP pocket of the enzyme through favorable dipole interactions. vulcanchem.com
Versatile Chemical Handle: The nitro group is a highly versatile functional group that serves as a synthetic linchpin for further molecular elaboration. It can be readily reduced to an amino group (the corresponding 6-aminoquinazoline derivative), which then provides a nucleophilic site for a wide array of chemical transformations. vulcanchem.com This allows for the introduction of diverse substituents, a crucial strategy in the lead optimization phase of drug discovery. For example, the resulting amine can be acylated to form amides, such as in the synthesis of 6-arylureido-4-anilinoquinazoline derivatives, which have shown potent EGFR inhibitory activity. nih.gov
Intermediate for Targeted Therapies: The synthesis of many complex and biologically active quinazolines proceeds through a 6-nitro intermediate. A common synthetic pathway involves the cyclization of 2-amino-4-nitrobenzoic acid to form 6-nitroquinazolin-4(3H)-one, followed by chlorination to yield 4-chloro-6-nitroquinazoline (B117968). vulcanchem.com This chlorinated intermediate is then readily converted to various this compound derivatives by reaction with appropriate amines. vulcanchem.comnih.gov This synthetic accessibility makes this compound a valuable building block for creating libraries of compounds for biological screening.
The following table highlights some key derivatives of this compound found in the chemical literature and their research significance.
| Derivative Name | Key Structural Features | Research Significance |
| N-(4-Bromophenyl)-6-nitroquinazolin-4-amine | 4-bromoaniline substituent at N4 | Serves as a key intermediate for EGFR inhibitors. The nitro group enhances binding affinity, and the bromo-phenyl group improves selectivity. vulcanchem.com |
| N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine | 3-chloro-4-methoxyphenyl substituent at N4 | Investigated for its potential anticancer properties, acting as a kinase inhibitor. The nitro group is crucial for its biological activity. |
| N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine | 4-chloro-3-(trifluoromethyl)phenyl substituent at N4 | Exhibits potential anticancer and anti-inflammatory properties. The combination of electron-withdrawing groups enhances its biological activity. smolecule.com |
| N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine | 4-ethoxyphenyl substituent at N4 | Studied as a potential anticancer agent that can induce apoptosis by inhibiting specific kinases. smolecule.com |
Structure
3D Structure
Properties
Molecular Formula |
C8H6N4O2 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C8H6N4O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H,(H2,9,10,11) |
InChI Key |
ZFFCTRQTOAVIJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Nitroquinazolin 4 Amine and Its Analogs
General Synthetic Strategies for Quinazoline (B50416) Core Formation
The quinazoline scaffold is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic methodologies. frontiersin.orgnih.gov These methods often provide efficient access to a wide array of substituted quinazoline derivatives. mdpi.com
Condensation reactions are a cornerstone for the assembly of the quinazoline scaffold. A notable example involves the tandem condensation of a cyanoimidate with an amine, which serves as a key step in an efficient route to N4-substituted 2,4-diaminoquinazolines. acs.orgnih.gov This approach highlights the versatility of condensation strategies in building complex heterocyclic systems. Another method utilizes the condensation of 2-nitrobenzyl alcohols with arylacetic acids in the presence of urea (B33335) as a nitrogen source and elemental sulfur as a promoter to yield substituted quinazolines. organic-chemistry.org Furthermore, the condensation of 2-styrylanilines with β-keto esters, catalyzed by I2 or TsOH, has also been reported for quinoline (B57606) synthesis, a related heterocyclic system. nih.gov
Cyclization reactions are fundamental to forming the bicyclic quinazoline structure. Key examples include the Niementowski Cyclization and various reductive cyclization strategies.
Niementowski Cyclization: The Niementowski quinazoline synthesis is a classic and widely used method that involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (quinazolinones). wikipedia.orgnih.gov This reaction is typically performed at elevated temperatures. nih.gov The first step is believed to be the formation of a Schiff base, followed by intramolecular condensation and water loss to facilitate ring closure. wikipedia.org While effective, this route often requires lengthy and demanding conditions. nih.gov Modifications, such as using isatoic anhydride (B1165640) instead of anthranilic acid or employing microwave irradiation, have been developed to improve reaction times and yields. nih.gov
Reductive Cyclization: This strategy often involves the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization. An efficient synthesis of N4-substituted 2,4-diaminoquinazolines employs a tandem condensation followed by a reductive cyclization using an iron-HCl system. acs.orgnih.govorganic-chemistry.org This cascade process can even be extended to produce fused tricyclic heterocycles in a one-pot procedure. acs.orgnih.gov Iron-catalyzed protocols have proven effective for these transformations. nih.gov For instance, the cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates in the presence of an Fe/HCl system is a potent method for synthesizing 2,4-diaminoquinazolines and tricyclic quinazolines. nih.gov
Transition-metal-catalyzed reactions have become indispensable tools for constructing quinazoline scaffolds, offering high efficiency and functional group tolerance. frontiersin.orgnih.gov Over the past few decades, there has been a significant increase in the development of these catalytic reactions for quinazoline synthesis. frontiersin.orgnih.gov Various metals, including manganese, iron, cobalt, and copper, have been successfully employed.
Manganese (Mn): Earth-abundant and less toxic manganese has been recognized as a powerful catalyst. mdpi.com Mn-catalyzed acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with primary amides or benzonitriles provides an efficient route to 2-substituted quinazolines. mdpi.comnih.gov
Iron (Fe): Iron catalysis is a growing area in chemical transformations. nih.gov An acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides has been achieved using catalytic FeCl2·4H2O, offering an atom-economical and environmentally benign synthesis of quinazolines. researchgate.net
Cobalt (Co): Cobalt-catalyzed reactions, particularly involving C–H activation and C–N bond formation, have seen major advancements. mdpi.com Dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones or nitriles can be achieved using Co(OAc)2·4 H2O to provide quinazolines under mild conditions. organic-chemistry.org
Copper (Cu): Copper catalysis is also widely used. One method involves a cascade reaction of substituted (2-bromophenyl)methylamines and amidine hydrochlorides using CuBr as the catalyst and air as the oxidant. organic-chemistry.org Another approach uses a CuCl/DABCO/4-HO-TEMPO catalytic system for the aerobic oxidative synthesis of 2-substituted quinazolines from aldehydes and benzylamines. mdpi.comorganic-chemistry.org
| Metal Catalyst | Reactants | Reaction Type | Key Features |
|---|---|---|---|
| Manganese (Mn) | 2-Aminobenzyl alcohols and primary amides/benzonitriles | Acceptorless Dehydrogenative Coupling (ADC) | Utilizes earth-abundant, non-toxic metal. mdpi.comnih.gov |
| Iron (Fe) | (2-Aminophenyl)methanols and benzamides | Acceptorless Dehydrogenative Coupling (ADC) | Atom-economical and environmentally benign. researchgate.net |
| Cobalt (Co) | 2-Aminoaryl alcohols and ketones/nitriles | Dehydrogenative Cyclization | Proceeds under mild, one-pot conditions. organic-chemistry.org |
| Copper (Cu) | (2-Bromophenyl)methylamines and amidine hydrochlorides | Cascade N-arylation, Nucleophilic Substitution, Aerobic Oxidation | Uses inexpensive catalyst and air as oxidant. organic-chemistry.org |
In alignment with the principles of green and sustainable chemistry, transition-metal-free synthetic methods have emerged as valuable alternatives. mdpi.com These approaches avoid the cost and potential toxicity associated with metal catalysts. nih.gov
One strategy involves the o-iodoxybenzoic acid (IBX)-mediated reaction of 2-aminobenzylamines and aldehydes, which proceeds at room temperature to yield 2-substituted quinazolines. mdpi.com Another metal-free approach utilizes molecular iodine to catalyze the reaction of 2-aminobenzylamines with oxalic acid or malonic acid via an in situ condensation and oxidation process. mdpi.com Furthermore, quinazolinones have been synthesized from 2-aminobenzamides and dimethyl sulfoxide (B87167) (DMSO), where DMSO serves as a methine source for intramolecular oxidative annulation. rsc.org A particularly environmentally friendly route to quinazolinones uses readily available aldehydes and anthranilimide in an aerobic oxidation reaction in wet DMSO. gaylordchemical.com
| Reagent/Catalyst | Reactants | Product Type | Key Features |
|---|---|---|---|
| o-Iodoxybenzoic acid (IBX) | 2-Aminobenzylamines and aldehydes | 2-Substituted Quinazolines | Mild, room temperature conditions. mdpi.com |
| Molecular Iodine (I₂) | 2-Aminobenzylamines and oxalic/malonic acid | Quinazolines | Oxidant- and base-free. mdpi.com |
| DMSO | 2-Aminobenzamides | Quinazolinones | DMSO acts as a methine source. rsc.org |
| Wet DMSO / O₂ | Aldehydes and anthranilimide | Quinazolinones | Environmentally benign aerobic oxidation. gaylordchemical.com |
Specific Synthetic Routes to 6-Nitroquinazolin-4-amine Precursors
The synthesis of this compound specifically requires the introduction of a nitro group at the C6 position of the quinazoline ring. This is typically achieved through electrophilic nitration of a pre-formed quinazoline or quinazolinone intermediate.
Electrophilic nitration is the primary method for introducing a nitro group onto the quinazoline ring. nih.govscispace.com The reaction is generally carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. nih.govscispace.comscispace.com The expected order of reactivity for electrophilic substitution on the quinazoline ring is positions 8 > 6 > 5 > 7. nih.govscispace.com Despite this, the reaction of quinazoline with fuming nitric acid in concentrated H2SO4 yields 6-nitroquinazoline (B1619102). nih.govscispace.com
Similarly, 4(3H)-quinazolinone can be nitrated under these conditions to afford 6-nitro-4(3H)-quinazolinone. scispace.comnih.gov This 6-nitro intermediate is crucial for the synthesis of this compound and its derivatives. For example, 7-fluoro-4-hydroxy quinazoline can be nitrated to produce 7-fluoro-6-nitro-4-hydroxy quinazoline, which is then chlorinated to 4-chloro-7-fluoro-6-nitro quinazoline, a key precursor for further functionalization. google.com The 4-chloro group can subsequently be displaced by an appropriate amine to furnish the final 4-aminoquinazoline product. nih.govwebofproceedings.org
Amination at the 4-Position of Nitroquinazolines
The introduction of an amino group at the C4 position of the quinazoline nucleus is a pivotal step in the synthesis of this compound and its analogs. This transformation is typically achieved through a nucleophilic substitution reaction where a suitable precursor, most commonly a 4-halo-6-nitroquinazoline, is treated with an amine source. The pyrimidine (B1678525) portion of the quinazoline ring is inherently electron-deficient, which facilitates nucleophilic attack at the C4 position. This reactivity is further enhanced by the presence of the electron-withdrawing nitro group at the C6 position.
The reaction generally involves heating the 4-chloro-6-nitroquinazoline (B117968) intermediate with ammonia (B1221849) or a primary amine in a suitable solvent, such as ethanol (B145695) or isopropanol. For instance, reacting 4-chloroquinazolines with various primary amines is a common strategy to produce N-substituted quinazoline-4-amine derivatives. digitellinc.com The reaction can proceed to yield a diverse range of 4-aminoquinazoline derivatives, which are often key intermediates for more complex molecules. researchgate.net Nucleophilic substitution on the quinazoline ring can also be accomplished using reagents like sodamide to introduce the 4-amino group directly. nih.gov
Advanced Synthetic Techniques for this compound Derivatives
The synthesis of derivatives of this compound involves a range of advanced techniques that allow for precise modification of the quinazoline core. These methods include nucleophilic aromatic substitution, reduction of the nitro group, and further functionalization at various positions on the bicyclic system.
Nucleophilic Aromatic Substitution Reactions on Halogenated Nitroquinazolines
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis of 4-substituted 6-nitroquinazolines. The mechanism relies on the presence of a good leaving group, typically a halogen like chlorine, at the C4 position and strong electron-withdrawing groups on the aromatic ring. chemistrysteps.com The nitro group at the C6 position plays a crucial role in activating the quinazoline ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. openstax.org This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the site of substitution. openstax.orglibretexts.org
This methodology allows for the introduction of a wide variety of nucleophiles at the C4 position. Reactions with different anilines, for example, lead to the formation of N-aryl-6-nitroquinazolin-4-amine derivatives. nih.gov Similarly, reaction with p-aminophenol can yield 4-((6-nitroquinazolin-4-yl)amino)phenol structures. webofproceedings.org The versatility of the SNAr reaction makes it a powerful tool for creating libraries of 4-substituted 6-nitroquinazolines for various research applications.
| Substrate | Nucleophile | Product | Conditions | Reference |
|---|---|---|---|---|
| 4-Chloro-6-nitroquinazoline | 1-(4-aminophenyl)ethan-1-one | N-(4-acetylphenyl)-6-nitroquinazolin-4-amine | Reflux in isopropanol | nih.gov |
| 4-Chloro-7-methoxy-6-nitroquinazoline | p-Aminophenol | 4-((7-Methoxy-6-nitroquinazolin-4-yl)oxy)aniline | Potassium tert-butoxide, THF, room temp. | webofproceedings.org |
| (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide | 2,5-dimethoxyaniline | N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine | Acetic acid, 75 °C | nih.gov |
Reduction of the Nitro Group to an Amino Functionality
The conversion of the nitro group at the C6 position to an amino group is a key transformation that opens up further avenues for derivatization. This reduction is a common and well-established reaction in organic synthesis. wikipedia.org A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. organic-chemistry.org
Commonly used methods for the reduction of aromatic nitro compounds include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel, as well as metal-acid systems such as iron in acetic acid (Fe/AcOH) or tin(II) chloride in hydrochloric acid. wikipedia.orgnih.govquimicaorganica.orgresearchgate.net These methods are generally efficient and can be chemoselective, preserving other reducible functional groups if the conditions are carefully controlled. organic-chemistry.org The resulting quinazoline-4,6-diamine is a versatile intermediate for subsequent modifications.
| Reagent/System | Typical Conditions | Notes | Reference |
|---|---|---|---|
| Fe/HCl or Fe/AcOH | Acidic aqueous or alcoholic solution, heat | Inexpensive and effective for large-scale synthesis. | nih.govquimicaorganica.org |
| SnCl2·2H2O | Ethanol or ethyl acetate, reflux | Mild conditions, good for sensitive substrates. | wikipedia.org |
| H2, Pd/C or PtO2 | Pressurized H2 gas, various solvents (EtOH, EtOAc) | Catalytic hydrogenation, clean reaction with water as the only byproduct. | wikipedia.org |
| Sodium Hydrosulfite (Na2S2O4) | Aqueous or biphasic systems | Often used for selective reductions. | wikipedia.org |
Further Derivatization of the 4-Amine Position
The exocyclic amino group at the C4 position of this compound is a nucleophilic site that can be readily derivatized to introduce a variety of functional groups. These modifications can significantly alter the chemical and biological properties of the parent molecule.
Standard organic transformations can be applied to modify the 4-amino group. For example, acylation with acid chlorides or anhydrides yields the corresponding amides. Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. An example of such a derivatization involves the reaction of a hydrazinylidene derivative at the 4-position with 4-chlorophenyl isocyanate to form a carboxamide, demonstrating the reactivity of appendages attached to the 4-amino position. nih.gov These reactions expand the structural diversity of the 6-nitroquinazoline scaffold.
Introduction of Substituents at the 6-Position (e.g., Arylureido, Alkylamino)
Following the reduction of the 6-nitro group to a 6-amino group, this newly formed functionality serves as a handle for introducing a wide range of substituents at this position. The 6-amino group of the quinazoline-4,6-diamine scaffold can undergo reactions typical of anilines.
For instance, reaction with various aryl isocyanates can produce a series of 6-(arylureido)quinazoline derivatives. Alkylation reactions, either through direct reaction with alkyl halides or via reductive amination with aldehydes or ketones, can be used to synthesize 6-(alkylamino)quinazolines. These derivatizations are crucial for exploring the structure-activity relationships of quinazoline-based compounds.
Functionalization at Other Ring Positions (e.g., 2, 7)
While the C4 and C6 positions are common sites for modification, functionalization at other positions of the quinazoline ring, such as C2 and C7, is also important for creating structural diversity. The reactivity of these positions is influenced by the electronic nature of the quinazoline core. The pyrimidine ring is generally resistant to electrophilic substitution, while the benzene (B151609) ring's reactivity is dictated by the existing substituents. wikipedia.org
Introduction of substituents at the C2 position can be achieved if a suitable leaving group, such as a halogen, is present, allowing for nucleophilic substitution. researchgate.net For the C7 position, substituents can either be incorporated from the starting materials or introduced at a later stage. For example, syntheses have been reported starting from 7-fluoro-6-nitro-4-hydroxy quinazoline, which is then converted to the 4-chloro derivative for subsequent SNAr reactions. google.com In other work, a piperazine (B1678402) ring has been successfully introduced at the C7-position of 6-nitroquinazolines, highlighting the feasibility of substitution at this site. nih.gov Modern methods like transition metal-catalyzed C-H activation are also emerging as powerful tools for the regioselective functionalization of quinazoline and related heterocyclic systems. chim.itmdpi.com
Compound Index
| Compound Name |
|---|
| This compound |
| 4-Chloro-6-nitroquinazoline |
| N-substituted quinazoline-4-amine |
| N-Aryl-6-nitroquinazolin-4-amine |
| 4-((6-Nitroquinazolin-4-yl)amino)phenol |
| 4-Chloro-7-methoxy-6-nitroquinazoline |
| 4-((7-Methoxy-6-nitroquinazolin-4-yl)oxy)aniline |
| N-(4-Acetylphenyl)-6-nitroquinazolin-4-amine |
| 1-(4-Aminophenyl)ethan-1-one |
| (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide |
| 2,5-Dimethoxyaniline |
| N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine |
| Quinazoline-4,6-diamine |
| 4-Chlorophenyl isocyanate |
| 6-(Arylureido)quinazoline |
| 6-(Alkylamino)quinazoline |
| 7-Fluoro-6-nitro-4-hydroxy quinazoline |
Optimization of Reaction Conditions and Sustainable Synthesis Methodologies for this compound and its Analogs
The development of efficient and environmentally benign synthetic routes for quinazoline derivatives, including this compound, is a significant focus in contemporary medicinal chemistry. Researchers have explored various strategies to optimize reaction conditions, enhance yields, reduce reaction times, and minimize environmental impact. These efforts largely revolve around the adoption of green chemistry principles, such as the use of microwave irradiation, sustainable catalysts, and eco-friendly reaction media.
A notable advancement in the synthesis of 4-anilino-6-nitroquinazolines involves a microwave-accelerated approach. This method provides a rapid and efficient alternative to traditional heating. The synthesis is typically achieved through a two-step, one-pot reaction starting from 5-nitroanthranilonitrile. The first step involves the formation of an N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide intermediate by reacting 5-nitroanthranilonitrile with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This intermediate is then reacted with various anilines in the presence of an acid, often acetic acid, under microwave irradiation to yield the final 4-anilino-6-nitroquinazoline product via a Dimroth rearrangement. researchgate.netnih.gov
The optimization of this microwave-assisted synthesis has been systematically investigated to establish a reproducible and scalable protocol. Key parameters that have been fine-tuned include reaction time, temperature, and microwave power. For the initial formation of the formimidamide intermediate, microwave irradiation at atmospheric pressure and 70°C can afford the product in near-quantitative yields within just two minutes. nih.gov The subsequent cyclization and Dimroth rearrangement step has also been optimized. For instance, the reaction of the intermediate with anilines in acetic acid at 118°C under microwave irradiation can be completed in as little as 2 to 45 minutes, with yields ranging from 70% to 99%. nih.gov
The following table summarizes the optimized conditions for the microwave-assisted synthesis of various 4-anilino-6-nitroquinazoline analogs.
| Aniline (B41778) Derivative | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Bromoaniline | Not Specified | Reflux | High | nih.gov |
| Various Anilines | 2-45 | 118 | 70-99 | nih.gov |
Beyond microwave-assisted synthesis, other sustainable methodologies have been explored for the broader quinazoline class. These include the use of solid-supported catalysts, which facilitate easy separation and recycling, thereby reducing waste. For instance, basic alumina (B75360) has been employed as a solid support and base promoter in the microwave-assisted synthesis of 2-alkylthio-4-aminoquinazolines. nih.gov
The choice of solvent is another critical aspect of sustainable synthesis. While many procedures for 4-anilinoquinazoline (B1210976) synthesis utilize acetic acid, research into greener solvent alternatives is ongoing. The ideal solvent should not only facilitate the reaction but also be non-toxic, readily available, and recyclable.
One-pot synthesis is another green chemistry approach that has been successfully applied to quinazoline derivatives. This strategy improves efficiency and reduces waste by combining multiple reaction steps into a single procedure without isolating intermediates. For example, a one-pot synthesis of 4-aminoquinazolines mediated by hexamethyldisilazane (B44280) (HMDS) avoids the use of hazardous chlorinating reagents. researchgate.net
The table below provides a comparative overview of different synthetic methodologies for quinazoline derivatives, highlighting the reaction conditions and sustainability aspects.
| Methodology | Key Features | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | 70-118°C, 2-45 min | High yields, scalability, energy efficiency | researchgate.netnih.gov |
| Solid-Supported Catalysis | Use of recyclable catalysts (e.g., basic alumina) | Microwave irradiation, 80-120°C | Easy catalyst separation, reduced waste | nih.gov |
| One-Pot Synthesis (HMDS mediated) | Tandem silylation and substitution | Heating with primary amines | Avoids chlorinating agents, high yields (83-97%) | researchgate.net |
Structure Activity Relationship Sar Studies of 6 Nitroquinazolin 4 Amine Derivatives
Role of the Nitro Group and its Substituent Position on Biological Activity
The nitro group at the C-6 position of the quinazoline (B50416) ring is a critical determinant of the biological activity in this class of compounds. Its strong electron-withdrawing nature significantly influences the electronic properties of the entire heterocyclic system. vulcanchem.comvulcanchem.com This electronic modulation can enhance binding affinities to target proteins, such as the ATP pocket of the epidermal growth factor receptor (EGFR), through favorable dipole interactions. vulcanchem.com
The position of the nitro group is paramount. Electrophilic substitution reactions on the quinazoline ring, such as nitration, preferentially occur at the 6-position. nih.govscispace.com This specific placement appears to be optimal for interactions within the active sites of many target enzymes. While other positions on the quinazoline ring can be substituted, the 6-nitro moiety has been consistently associated with enhanced biological outcomes in numerous studies.
Furthermore, the nitro group serves as a versatile chemical handle for further structural modifications. It can be readily reduced to an amino group, which can then be derivatized to introduce a wide array of substituents, allowing for extensive exploration of the SAR. nih.govfrontiersin.org This strategic functionalization has been instrumental in the development of next-generation inhibitors with improved potency and selectivity.
Influence of Substituents at the 4-Amine Position on Molecular Interactions and Biological Outcomes
The nature and substitution pattern of the aryl ring at the 4-amine position are critical. Electron-withdrawing groups, such as halogens (e.g., chloro, bromo, fluoro) or a trifluoromethyl group on the aniline (B41778) ring, are often beneficial for activity. nih.gov For example, a 3-chloro-4-fluoroaniline (B193440) substituent has been shown to yield potent inhibitors. nih.gov The position of these substituents is also crucial, with meta or para positions on the aniline ring generally being preferred for enhanced activity. nih.gov
The introduction of bulky substituents at the 4-amine position can improve target selectivity by occupying specific hydrophobic pockets within the kinase domain. vulcanchem.comvulcanchem.com For instance, a 4-bromophenyl group can enhance selectivity, while a 4-chlorobenzyl group has been shown to occupy hydrophobic regions adjacent to the ATP-binding site. vulcanchem.comvulcanchem.com However, increasing the bulk of these substituents may also lead to reduced solubility, a trade-off that medicinal chemists must carefully manage. vulcanchem.com
Beyond simple substituted anilines, a variety of other moieties have been explored at the 4-amine position. These include:
Heterocyclic rings: Introducing heterocyclic rings can modulate activity and solubility. For example, incorporating a thiophene (B33073) ring has shown promise in developing potent anticancer agents. ekb.eg
Alkyl and benzyl (B1604629) amines: While extending the linker between the 4-amine and an aryl ring with benzyl or phenethyl amines has been investigated, it often leads to a decrease in potency compared to the direct anilino linkage. nih.gov
Urea (B33335) and amide linkages: The incorporation of arylureido or benzamide (B126) groups at the 4-position has led to the discovery of potent inhibitors, demonstrating the versatility of this position for introducing diverse chemical functionalities. frontiersin.org
The table below summarizes the effect of various substituents at the 4-amine position on the biological activity of 6-nitroquinazolin-4-amine derivatives.
| Substituent at 4-Amine Position | Key Structural Feature | Impact on Biological Activity |
| 4-Bromophenylamino | Halogenated aniline | Improves selectivity by occupying hydrophobic pockets. vulcanchem.com |
| 3-Chloro-4-fluoroanilino | Dihalogenated aniline | Often leads to potent inhibitory activity. nih.gov |
| 4-(Trifluoromethyl)anilino | Electron-withdrawing group | Can slightly improve potency. nih.gov |
| 4-Chlorobenzylamino | Benzyl amine with halogen | Occupies hydrophobic pockets, potentially reducing IC₅₀. vulcanchem.com |
| Thiophene-containing moiety | Heterocyclic ring | Shows promise for developing highly effective anticancer agents. ekb.eg |
| Arylureido group | Urea linkage | Can lead to compounds with excellent antitumor activity. frontiersin.org |
Effects of Modifications at the 2-Position of the Quinazoline Scaffold
Modifications at the 2-position of the this compound scaffold have a significant impact on the biological activity and selectivity of these derivatives. While the 4-amino substituent is often the primary determinant of target interaction, the 2-position offers a valuable site for fine-tuning the molecule's properties.
The introduction of various groups at the C-2 position has been explored in different contexts:
Thiazole (B1198619) groups: In some studies, compounds bearing a thiazole group at the 2-position have demonstrated higher activity compared to those with nicotinic or nitrobenzoic acid substituents. nih.gov
Thioalkyl fragments: Placing a thioalkyl group at the C-2 position of the quinazoline has been shown to increase inhibitory activity in certain contexts. nih.gov
Fluorine substitution: The introduction of a fluoro-substituent at the C-2 position of a benzene (B151609) ring attached to the quinazoline core has been found to be vital for the inhibitory activity of some 6-benzamide quinazoline derivatives. nih.gov
Aryl and heteroaryl groups: While larger aryl and heteroaryl groups at other positions can be tolerated, their introduction at the 2-position in some scaffolds has been found to lead to a complete loss of activity, highlighting the steric constraints of this position. nih.gov
The table below illustrates the effects of different modifications at the 2-position on the biological activity of quinazoline derivatives.
| 2-Position Substituent | Impact on Biological Activity |
| Thiazole group | More active than nicotinic or nitrobenzoic acid substituents in some derivatives. nih.gov |
| Thioalkyl fragment | Increased inhibitory activity. nih.gov |
| Fluoro-substituted benzene ring | Vital for inhibitory activity in certain 6-benzamide derivatives. nih.gov |
These examples underscore the importance of the 2-position as a key site for structural modification to optimize the biological profile of this compound derivatives.
Impact of Substituents at the 7-Position and Other Peripheral Sites
The introduction of various functional groups at the 7-position has been shown to have a range of effects:
Improved Solubility and Bioavailability: The addition of polar groups, such as hydroxyl or methoxy (B1213986) groups, at the 6- or 7-positions can enhance aqueous solubility. mdpi.com This is a critical consideration in drug design, as improved solubility often translates to better bioavailability.
Enhanced Potency: In some cases, bulky substituents at the 6- or 7-positions of the quinazoline moiety can increase the potency of the compound. mdpi.com For example, the introduction of a 7-fluoro group in N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine creates a unique substitution pattern that enhances reactivity and binding affinity. atomfair.com
Modulation of Kinase Selectivity: The 7-position can be functionalized to introduce groups that interact with specific residues in the target kinase, thereby influencing selectivity. For instance, 7-amino propoxy side chains have been found to be more active than their 6-amino propoxy counterparts in certain series of EGFR inhibitors. mdpi.com
Introduction of Reactive Moieties: The 7-position can be used to attach reactive groups that form covalent bonds with the target protein, leading to irreversible inhibition. This strategy has been employed in the development of second-generation EGFR inhibitors.
The following table provides examples of substituents at the 7-position and their observed effects:
| 7-Position Substituent | Impact on Biological Activity/Properties |
| Fluoro | Enhances reactivity and binding affinity. atomfair.com |
| Methoxy/Ethoxy | Can improve aqueous solubility. |
| Amino propoxy side chain | More active than the corresponding 6-position isomer in some EGFR inhibitors. mdpi.com |
| (4-methoxybenzyl)thio | Used as a precursor for further functionalization. researchgate.netresearchgate.net |
Conformational and Stereochemical Aspects in this compound Analogs
The three-dimensional arrangement of atoms, encompassing both conformation and stereochemistry, is a critical factor that governs the biological activity of this compound analogs. The planar nature of the quinazoline core is a key feature, facilitating π-π stacking interactions with aromatic residues, such as phenylalanine, within the active sites of target proteins. vulcanchem.com
The orientation of the substituent at the 4-amine position relative to the quinazoline ring system significantly influences binding. Molecular docking studies have shown that the 4-anilino group can adopt specific conformations to fit into the hydrophobic pockets of kinase domains. vulcanchem.com The planarity of the molecule is often crucial for activity, and the nitrogen atom of the amino group is typically in an sp2 hybridized state, contributing to this planarity. nih.gov
Stereochemistry becomes particularly important when chiral centers are introduced into the molecule, often through modifications at the 4-amine position or other peripheral sites. The biological activity of enantiomers can differ significantly, with one enantiomer often exhibiting much higher potency than the other. This highlights the importance of a specific stereochemical arrangement for optimal interaction with the chiral environment of a biological target.
For example, in the development of tankyrase inhibitors based on a quinazolin-4-one core, the synthesis of individual (R)- and (S)-enantiomers of diol-substituted analogs was undertaken to investigate potential differences in binding affinity. This underscores the necessity of considering stereochemical aspects in the design of potent and selective inhibitors.
The table below summarizes key conformational and stereochemical considerations for this compound analogs.
| Structural Aspect | Importance in Biological Activity |
| Planarity of Quinazoline Core | Facilitates π-π stacking interactions with target proteins. vulcanchem.com |
| Conformation of 4-Amine Substituent | Determines the fit into hydrophobic pockets of the binding site. vulcanchem.com |
| Hybridization of 4-Amino Nitrogen | Typically sp2, contributing to the overall planarity of the molecule. nih.gov |
| Introduction of Chiral Centers | Can lead to significant differences in potency between enantiomers. |
Molecular Hybridization Strategies and their SAR Implications
Molecular hybridization, a strategy that involves combining two or more pharmacophoric units into a single molecule, has emerged as a powerful approach in drug design. In the context of this compound derivatives, this strategy has been employed to develop novel compounds with enhanced or dual biological activities. The resulting structure-activity relationship (SAR) implications are often complex, reflecting the contributions of each constituent moiety.
One common hybridization approach involves linking the this compound scaffold to another biologically active molecule. For example, the hybridization of a quinazoline moiety with a sulfonylurea group has been explored to create dual agonists for peroxisome proliferator-activated receptor-gamma (PPARγ) and the sulfonylurea receptor (SUR). This strategy aims to combine the therapeutic benefits of both pharmacophores for the potential treatment of conditions like diabetes.
Another example is the creation of hybrids that target multiple components of a signaling pathway. For instance, quinazoline-based PI3K inhibitors have been developed, and some of these molecules also exhibit inhibitory activity against other kinases like mTOR and AKT. mdpi.com This multi-targeted approach can be more effective in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated.
The SAR of these hybrid molecules depends on several factors:
The orientation of the pharmacophores: The relative spatial arrangement of the hybridized moieties is crucial for their simultaneous or synergistic interaction with their respective targets.
The specific pharmacophores chosen: The intrinsic activity of the individual components will determine the potential of the hybrid molecule.
The table below provides examples of molecular hybridization strategies involving the quinazoline scaffold and their SAR implications.
| Hybridization Strategy | Example | SAR Implication |
| Quinazoline-Sulfonylurea Hybrids | Combination of quinazoline and sulfonylurea moieties. | Aims for dual agonism of PPARγ and SUR, with activity dependent on the specific linkage and substitution patterns. |
| Multi-Kinase Inhibitors | Quinazoline derivatives with activity against PI3K, mTOR, and AKT. mdpi.com | The quinazoline core provides the primary kinase-binding motif, with peripheral substituents modulating selectivity and potency against different kinases. |
| Quinazoline-Urea/Thiourea (B124793) Hybrids | Incorporation of urea or thiourea functionalities. | Can introduce additional hydrogen bonding interactions, potentially enhancing binding affinity and altering the biological activity profile. |
These hybridization strategies offer a promising avenue for the development of novel this compound derivatives with improved therapeutic properties and novel mechanisms of action.
Mechanistic Investigations of Biological Activities of 6 Nitroquinazolin 4 Amine Derivatives
Protein Kinase Inhibition Mechanisms (e.g., EGFR, DYRK/CLK)
Derivatives of 6-nitroquinazolin-4-amine are notable for their role as protein kinase inhibitors, a property central to many of their therapeutic applications, particularly in oncology. google.com The quinazoline (B50416) scaffold is a well-established pharmacophore for targeting the ATP-binding site of various kinases. google.comsmolecule.com
Epidermal Growth Factor Receptor (EGFR) Inhibition: A primary mechanism of action for many this compound derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. google.comwebofproceedings.org Overexpression or mutation of EGFR is a driving factor in the proliferation and survival of various cancer cells. webofproceedings.org These derivatives typically function as ATP-competitive inhibitors. nih.gov
The 4-anilinoquinazoline (B1210976) scaffold is a critical feature for EGFR inhibition. vulcanchem.com The nitro group at the C6 position often enhances the binding affinity to the ATP pocket of EGFR. vulcanchem.com For instance, in N-(4-Bromophenyl)-6-nitroquinazolin-4-amine, the nitro group is thought to engage in dipole interactions with key amino acid residues like L85 and R127. vulcanchem.com The quinazoline core itself maintains a planar geometry necessary for π-π stacking interactions with phenylalanine residues, such as F723, within the kinase domain. vulcanchem.com The introduction of an aryl urea (B33335) group at the C-6 position of the quinazoline scaffold can also enhance EGFR inhibitory activity by increasing the potential for interactions with key amino acids in the active pocket. nih.gov Inhibition of EGFR phosphorylation blocks downstream signaling pathways crucial for cell growth, such as the MAPK/ERK and PI3K/AKT pathways. vulcanchem.com
Some derivatives are designed as irreversible inhibitors, particularly effective against mutants like T790M that confer resistance to first-generation tyrosine kinase inhibitors (TKIs). vulcanchem.com
Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase (DYRK) and CDC-Like Kinase (CLK) Inhibition: Serine-threonine kinases of the DYRK and CLK families are crucial regulators of cellular processes, including pre-mRNA splicing, making them attractive targets for cancer therapy. nih.gov Certain quinazoline derivatives have been identified as potent inhibitors of these kinases. nih.gov
Investigation into the pyrido[3,4-g]quinazoline scaffold has revealed that the presence and position of a nitro group can significantly alter the inhibitory profile against different DYRK and CLK isoforms. nih.gov For example, a study comparing two structurally similar pyrido[3,4-g]quinazolines, one with a 10-amino group and another with a 10-nitro group, showed differential inhibition of DYRK1-4 and CLK1-3 kinases. The nitro-substituted compound, 10-nitro pyrido[3,4-g]quinazoline-2-amine, was a particularly efficient inhibitor of DYRK3 and CLK4 isoenzymes at nanomolar concentrations, a property not shared by its amino-substituted counterpart. nih.gov This highlights the critical role of the nitro group in modulating the potency and selectivity of these inhibitors. nih.gov
Table 1: EGFR Inhibition by this compound Derivatives
| Compound Name | Target Cancer Cell Lines | IC₅₀ Values | Key Mechanistic Feature |
|---|---|---|---|
| N-(4-Bromophenyl)-6-nitroquinazolin-4-amine | A549 (lung), HT-29 (colon), MCF-7 (breast) | 2.25 µM, 1.72 µM, 2.81 µM respectively vulcanchem.com | Inhibits EGFR phosphorylation, blocking MAPK/ERK and PI3K/AKT pathways. vulcanchem.com |
| N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(4-(2-nitro-1H-imidazol-1-yl)butoxy)quinazolin-4-amine | HT-29 (colon) | Moderate to excellent | Introduction of a hypoxia-activated nitroimidazole moiety. nih.gov |
| Derivative 4e (with 4-Br) | MCF-7, MDA-MB-231 (breast) | 8.97±1.5 µM, 12.66±2.7 µM respectively jpionline.org | Electron-withdrawing aniline (B41778) at the 4th position potentiates activity. jpionline.org |
Modulation of Cellular Processes (e.g., Cell Proliferation, RNA Splicing)
The inhibition of protein kinases by this compound derivatives directly translates into the modulation of fundamental cellular processes.
Cell Proliferation: A major consequence of EGFR inhibition is the suppression of cancer cell proliferation. By blocking the signaling cascades that drive cell cycle progression, these compounds can halt the uncontrolled growth of tumor cells. webofproceedings.org Numerous studies have demonstrated the potent anti-proliferative activities of various this compound derivatives against a range of human tumor cell lines, including lung, colon, and breast cancer. vulcanchem.comnih.govjpionline.org For instance, compound 6c, a 6-nitro-4-substituted quinazoline, was found to induce cell cycle arrest at the G2/M phase, in addition to inducing apoptosis. researchgate.net
RNA Splicing: The discovery of DYRK/CLK inhibition by quinazoline derivatives has opened a new avenue for understanding their mechanism of action, particularly in the context of RNA splicing. nih.gov Pre-mRNA splicing is a critical step in gene expression, and its dysregulation is a hallmark of many cancers. DYRK and CLK kinases phosphorylate serine/arginine-rich (SR) proteins, which are key components of the spliceosome. nih.gov By inhibiting these kinases, 6-nitroquinazoline (B1619102) derivatives can interfere with the splicing process. nih.gov The compound 10-nitro pyrido[3,4-g]quinazoline-2-amine, a potent DYRK/CLK inhibitor, has been shown to affect RNA splicing in glioblastoma cells, demonstrating that targeting this process is a viable anticancer strategy. nih.gov
Interactions with Nucleic Acids and DNA Repair Enzyme Systems
Beyond kinase inhibition, some this compound derivatives can exert their biological effects through direct or indirect interactions with nucleic acids and the enzymes that repair them.
The nitro group is a key functional group in this context. Nitro-substituted quinazolines may enhance intercalation with DNA, a process that can disrupt DNA replication in tumor cells. smolecule.com Furthermore, some quinazolinone derivatives containing a nitro group have demonstrated the ability to cause DNA damage. For example, 3-amino-2-methyl-6-nitroquinazolin-4(3H)-one and its arylamide derivatives have shown significant photo-activated activity towards plasmid DNA under UVA and UVB irradiation. mdpi.comdntb.gov.ua Molecular docking studies suggest a satisfactory binding affinity to DNA, which correlates with this photo-disruptive activity. mdpi.comdntb.gov.ua The 6-nitro group, in particular, appears to engage in hydrogen bonding or Van der Waals forces with the DNA structure. mdpi.com
The interaction is not limited to DNA damage. The broader cellular machinery for DNA repair is also a target. While specific studies on this compound's direct interaction with DNA repair enzymes are emerging, the general principle is that bulky lesions or adducts formed on DNA can be recognized and processed by systems like nucleotide excision repair (NER). nih.gov The efficiency of this repair can be influenced by the nature of the lesion, such as the extent of aromatic lesion-base stacking interactions. nih.gov Some DNA binding models for repair enzymes, like (6-4) photolyase, highlight the importance of specific interactions, such as Coulomb and CH-π interactions, for recognizing and repairing DNA damage. nih.gov
Mechanisms of Action against Pathogens (e.g., MERS-CoV, Trypanosoma cruzi, various microorganisms)
The chemical scaffold of this compound has proven versatile, with derivatives showing activity against a range of pathogens through various mechanisms.
Antiviral Activity (MERS-CoV): The Middle East Respiratory Syndrome Coronavirus (MERS-CoV) is a significant human pathogen. A series of 4-anilino-6-aminoquinazoline derivatives, derived from a 6-nitroquinazoline precursor, have been identified as potent inhibitors of MERS-CoV infection in cell-based assays. researchgate.netnih.gov The mechanism is not fully elucidated but appears distinct from EGFR inhibition. The optimization of a hit compound, N⁴-(3-Chloro-4-fluorophenyl)-N⁶-(3-methoxybenzyl)quinazoline-4,6-diamine, led to derivatives with high inhibitory effects (IC50 in the sub-micromolar range) and good selectivity. nih.gov The antiviral action likely involves targeting a host or viral factor essential for viral replication. researchgate.netnih.gov
Antiprotozoal Activity (Trypanosoma cruzi): Chagas disease, caused by the protozoan Trypanosoma cruzi, is another area where these derivatives show promise. The mechanism of action for nitro-containing drugs against T. cruzi often involves the reduction of the nitro group by parasitic nitroreductases (NTRs). researchgate.net This bioactivation generates reactive nitrogen species or other electrophilic metabolites that are toxic to the parasite. researchgate.netvulcanchem.com These reactive intermediates can cause widespread cellular damage, including to DNA and proteins. vulcanchem.com Specifically for quinazoline derivatives, studies on 2,4,6-triamine derivatives showed that compounds with nitrobenzoyl substituents at the 6-position were the most potent against T. cruzi. nih.gov Another proposed mechanism for nitro-group bearing compounds is the scavenging of intracellular thiols, particularly trypanothione, which is a critical cofactor for the parasite's detoxification system. nih.gov
Antimicrobial Activity: Quinazolinones featuring a nitro group have demonstrated broad-spectrum antimicrobial effects. vulcanchem.com The proposed mechanism is similar to that in protozoa, involving the activation of the nitro group by bacterial nitroreductases. vulcanchem.com This activation generates reactive intermediates that can disrupt essential macromolecules like DNA or inhibit enzyme function, leading to bacterial cell death. vulcanchem.com
Table 2: Anti-pathogenic Activity of this compound Derivatives
| Derivative Class | Pathogen | Proposed Mechanism of Action |
|---|---|---|
| 4-Anilino-6-aminoquinazolines | MERS-CoV | Inhibition of viral infection, specific target under investigation. researchgate.netnih.gov |
| Quinazoline 2,4,6-triamines (nitro-substituted) | Trypanosoma cruzi | Bioactivation by parasitic nitroreductases, generation of reactive toxic species, potential thiol scavenging. nih.govnih.gov |
| Nitro-quinazolinones | Various Bacteria | Activation by bacterial nitroreductases, generation of reactive intermediates that disrupt DNA or enzymes. vulcanchem.com |
Anti-inflammatory Pathway Modulation
Derivatives of the quinazoline scaffold are also known to modulate inflammatory pathways. The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a central regulator of inflammation. nih.gov
Certain (4-phenylamino)quinazoline derivatives have been developed as selective inhibitors of NF-κB activation in macrophage-like cells. nih.govmdpi.com The mechanism involves blocking the translocation of the NF-κB dimer to the nucleus, although it does not affect its release from its inhibitor, IκB. nih.gov Further investigation revealed that one potent compound suppressed the phosphorylation of the NF-κB-p65 subunit at serine 468, but not at serine 536. nih.gov This specific mode of inhibition, which does not appear to directly target the kinases involved in NF-κB activation, suggests a more nuanced mechanism that could lead to fewer side effects. nih.gov This inhibition of NF-κB activation leads to a strong suppression of the production of pro-inflammatory cytokines like IL-6 and TNFα. nih.gov
Computational and in Silico Approaches in 6 Nitroquinazolin 4 Amine Research
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a 6-nitroquinazolin-4-amine derivative, and its biological target, typically a protein or enzyme.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. For quinazoline (B50416) derivatives, the target is often the ATP-binding pocket of protein kinases like the Epidermal Growth Factor Receptor (EGFR). vulcanchem.comnih.gov Studies on related 4-anilinoquinazoline (B1210976) derivatives show that the quinazoline scaffold is crucial for activity, often forming key hydrogen bonds within the kinase hinge region. nih.gov The 4-anilinoquinazoline fragment is considered essential for establishing the basic binding affinity with the target receptor. nih.govfrontiersin.org In one study, docking of a series of 6-nitro-4-substituted quinazolines into the EGFR active site was performed to understand their binding modes and rationalize their biological activity. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the ligand-target complex over time, assessing its stability and conformational changes. For example, MD simulations have been used to validate the stability of docking predictions for quinazolinone derivatives targeting the EGFR tyrosine kinase domain. researchgate.net These simulations can confirm whether the interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, are maintained in a more dynamic, solvated environment, thus providing a more accurate picture of the binding event. nih.govresearchgate.net
Quantum Chemical Calculations for Electronic and Donor-Acceptor Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations provide information on molecular orbitals, charge distribution, and reactivity descriptors, which are fundamental to understanding a molecule's behavior.
For quinazoline derivatives, DFT methods have been used to calculate various properties. researchgate.net The nitro group at the C6 position is a strong electron-withdrawing group, which significantly influences the electron density distribution across the entire quinazoline ring system. vulcanchem.com This electronic modification can enhance the molecule's ability to participate in dipole-dipole interactions and hydrogen bonding with target residues, which is crucial for binding affinity. vulcanchem.comsmolecule.com Frontier Molecular Orbital (FMO) analysis, a part of quantum calculations, helps in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net Such calculations can also be used to predict reactivity descriptors that correlate with biological activity. researchgate.net
Prediction of Molecular Interactions and Binding Affinities
In silico methods are frequently used to predict the specific molecular interactions and estimate the binding affinity between a ligand and its target. These predictions are critical for prioritizing compounds for synthesis and experimental testing.
The 4-anilinoquinazoline scaffold is a known pharmacophore for EGFR inhibitors. nih.gov Computational studies predict that the quinazoline core maintains a planar geometry necessary for π-π stacking interactions with phenylalanine residues in the active site. vulcanchem.com The nitrogen atoms in the quinazoline ring act as hydrogen bond acceptors, often interacting with key amino acid residues in the hinge region of the kinase domain. nih.gov
The substituents on the quinazoline core play a defined role in modulating binding affinity. The 6-nitro group, for instance, is predicted to enhance binding affinity through dipole interactions with specific residues in the ATP pocket of EGFR. vulcanchem.comsmolecule.com Docking studies on various 6-nitroquinazoline (B1619102) derivatives have predicted their binding energies, which are often expressed as docking scores in kcal/mol. researchgate.net For example, docking studies of certain quinazolinone derivatives with the EGFR tyrosine kinase domain (PDB ID: 1M17) yielded significant docking scores, indicating strong potential binding. researchgate.net
| Derivative Type | Target Protein | Predicted Binding Score (kcal/mol) | Key Predicted Interactions |
| Quinazolinone Derivatives | EGFR Tyrosine Kinase (1M17) | -9.00 to -9.67 | Hydrogen bonds, π-π stacking |
| Sitagliptin (for comparison) | DPP-4 Enzyme | -8.7 | Hydrogen bonds, hydrophobic interactions |
| Quinazolin-4-one Derivatives | DPP-4 Enzyme | Similar to Sitagliptin | Varied based on substitution |
This table presents representative data from studies on related quinazoline structures to illustrate the outputs of binding affinity predictions. researchgate.netbrieflands.com
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions
Before a compound can be a viable drug candidate, it must possess favorable ADME properties. In silico ADME prediction models are used to estimate these properties early in the drug discovery process, helping to identify potential liabilities. sci-hub.se Various software tools and web servers, such as Lazar, ProTox, and ADMET Predictor™, are used for these predictions. japsonline.com
For quinazoline derivatives, in silico ADME studies have been conducted to evaluate their drug-likeness. researchgate.netresearchgate.net These predictions often assess compliance with frameworks like Lipinski's Rule of Five, which helps to predict oral bioavailability. researchgate.net For example, a study on new quinazolinone derivatives predicted that the compounds would have human oral absorption rates higher than 85%. researchgate.net Other predicted properties include blood-brain barrier (BBB) permeability, with some analyses suggesting that the high polar surface area of certain quinazoline derivatives might limit their ability to cross the BBB, making them more suitable for peripheral targets. vulcanchem.com
| Predicted Property | Value/Prediction | Significance |
| Human Oral Absorption | >85% for some derivatives researchgate.net | Indicates good potential for oral administration. |
| Lipinski's Rule of Five | Generally satisfied by derivatives researchgate.net | Suggests drug-like pharmacokinetic profile. |
| Blood-Brain Barrier (BBB) Permeability | Limited for some derivatives vulcanchem.com | May reduce central nervous system side effects. |
| Carcinogenicity/Mutagenicity | Predicted to be non-carcinogenic but potentially mutagenic for some analogs japsonline.com | Guides selection of compounds with safer profiles. |
| Hepatotoxicity | Predicted to be non-toxic for some analogs japsonline.com | Early flag for potential liver toxicity. |
This table contains representative ADME predictions for quinazoline derivatives from various in silico studies.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies
Cheminformatics and QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in understanding which structural features are important for activity and in designing more potent molecules.
Crystallographic Analysis and Conformational Studies in Solid State
Similarly, the crystal structure of N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine has been reported. researchgate.net Analysis of a related derivative, N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine, revealed a nearly planar alignment between the quinazoline and methoxyphenyl rings, which is considered important for π-π stacking in target binding. These crystallographic studies confirm the planarity of the quinazoline core and show how intermolecular forces, such as hydrogen bonding and π–π stacking, govern the packing of these molecules in the solid state. iucr.org
| Compound | Crystal System | Space Group | Key Structural Features | Ref. |
| 6-Nitroquinazolin-4(3H)-one | - | - | Planar molecules forming hydrogen-bonded dimers. | nih.gov |
| N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine | Triclinic | P1 | Planar quinazoline-methoxyphenyl alignment. | |
| 7-Nitroquinazolin-4(3H)-one | - | - | Centrosymmetric dimers linked by N—H⋯O hydrogen bonds; π–π stacking observed. | iucr.org |
This table summarizes available crystallographic data for compounds closely related to this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-nitroquinazolin-4-amine derivatives, and how do reaction conditions influence yields?
- Methodology : The synthesis typically involves cyclization of precursors like 2-amino-5-nitrobenzonitrile with triethoxymethane or DMF dimethyl acetal to form the quinazoline core. Subsequent condensation with amines (e.g., halogenated phenylamines) under acidic or basic conditions yields derivatives. For example, cyclization in acetic acid at 80–100°C followed by amine coupling in DMF with Hünig’s base achieves >90% yields for some analogs .
- Key Considerations : Optimize temperature and solvent polarity (e.g., ethanol for reduction, DMF for substitution) to minimize side reactions. Use Pd/C or Fe/EtOH systems for nitro group reduction to amines .
Q. How does the nitro group at the 6-position of quinazoline influence biological activity?
- Mechanistic Insight : The nitro group enhances electron-withdrawing effects, stabilizing interactions with bacterial RNA polymerase (RNAP) or kinase active sites. For example, N-(2,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine inhibits bacterial RNAP by binding to the switch region, disrupting transcription .
- Experimental Validation : Use electrophoretic mobility shift assays (EMSAs) or fluorescence anisotropy to measure RNAP inhibition. Compare IC₅₀ values of nitro-substituted vs. reduced (amino) derivatives to confirm the nitro group’s role .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- Structural Confirmation :
- NMR : H and C NMR to verify substitution patterns (e.g., methoxy, nitro groups) and regioselectivity .
- HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., C₁₆H₁₄N₄O₄ for N-(2,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine) .
- LC-MS : Purity assessment (>95%) using gradients like 4–100% acetonitrile with 0.025% trifluoroacetic acid .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for selective kinase inhibition?
- SAR Strategies :
- Substituent Screening : Introduce electron-withdrawing groups (e.g., CF₃, Cl) at the 3- or 4-positions of the phenyl ring to enhance kinase binding. For instance, N-(4-Cl-3-CF₃-phenyl)-6-nitroquinazolin-4-amine shows improved selectivity for CLK1 kinase .
- Pharmacophore Modeling : Use molecular docking (e.g., AutoDock Vina) to identify key interactions, such as hydrogen bonding with kinase hinge regions .
- Data Interpretation : Compare IC₅₀ values across analogs (e.g., 0.2 µM for CF₃-substituted vs. 1.5 µM for methoxy derivatives) to prioritize lead compounds .
Q. What experimental approaches resolve contradictions in solubility and bioavailability data among this compound derivatives?
- Case Study : N-(2,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine has low aqueous solubility (10.5 µg/mL at pH 7.4) , while N-(3-Cl-4-F-phenyl) analogs show improved solubility due to reduced crystallinity.
- Solutions :
- Formulation : Use co-solvents (e.g., PEG300, Tween 80) or nanoemulsions to enhance solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
